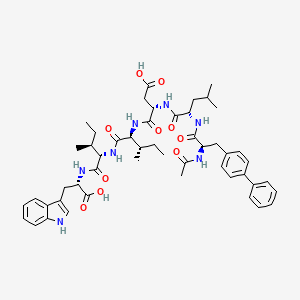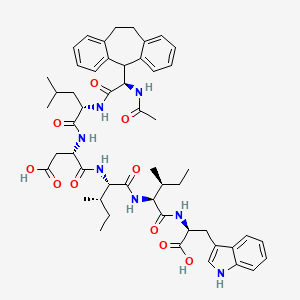
Progabide
Vue d'ensemble
Description
Applications De Recherche Scientifique
SL 76002 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study gamma-aminobutyric acid receptor agonists and their effects on various biochemical pathways.
Biology: SL 76002 is used to investigate the role of gamma-aminobutyric acid receptors in the central nervous system and their involvement in neurological disorders.
Medicine: The compound is primarily used in the treatment of epilepsy and has been studied for its potential therapeutic effects in Parkinson’s disease, schizophrenia, clinical depression, and anxiety disorder
Industry: While its industrial applications are limited, SL 76002 is used in the pharmaceutical industry for the development of new therapeutic agents targeting gamma-aminobutyric acid receptors
Mécanisme D'action
Progabide, also known as Halogabide, is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy .
Target of Action
This compound primarily targets the GABA A and GABA B receptors located on the terminals of primary afferent fibers . These receptors play a crucial role in inhibitory neurotransmission in the brain .
Mode of Action
This compound binds to both GABA A and GABA B receptors . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
This compound acts by enhancing the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
This compound is well absorbed with a bioavailability of 60% . It is primarily metabolized in the liver . The compound has a half-life of approximately 4 hours . It is also noteworthy that this compound has a high protein binding capacity of 95% .
Result of Action
The molecular and cellular effects of this compound’s action result in an increase in the inhibitory effects of GABA in the brain, which helps to dampen excessive neuronal firing . This leads to a reduction in the symptoms of epilepsy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility increases with a decrease in pH . .
Analyse Biochimique
Biochemical Properties
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers . This interaction results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of this compound on cells are primarily due to its action on GABA receptors. By binding to these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to both GABAA and GABAB receptors. This binding results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Temporal Effects in Laboratory Settings
It is known that this compound is well absorbed with a bioavailability of 60% and has a half-life of 4 hours .
Metabolic Pathways
Analyse Des Réactions Chimiques
Le SL 76002 subit diverses réactions chimiques, notamment :
Réduction : Le composé peut être réduit, mais des réactions de réduction spécifiques ne sont généralement pas rapportées.
Substitution : Le SL 76002 peut subir des réactions de substitution, en particulier impliquant les cycles aromatiques. Les réactifs courants pour ces réactions comprennent les halogènes et autres électrophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. .
Applications de la recherche scientifique
Le SL 76002 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme outil de recherche pour étudier les agonistes des récepteurs de l'acide gamma-aminobutyrique et leurs effets sur diverses voies biochimiques.
Biologie : Le SL 76002 est utilisé pour étudier le rôle des récepteurs de l'acide gamma-aminobutyrique dans le système nerveux central et leur implication dans les troubles neurologiques.
Médecine : Le composé est principalement utilisé dans le traitement de l'épilepsie et a été étudié pour ses effets thérapeutiques potentiels dans la maladie de Parkinson, la schizophrénie, la dépression clinique et les troubles anxieux
Industrie : Bien que ses applications industrielles soient limitées, le SL 76002 est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'acide gamma-aminobutyrique
Mécanisme d'action
Le SL 76002 exerce ses effets en se liant à la fois aux récepteurs de l'acide gamma-aminobutyrique A et B situés sur les terminaisons des fibres afférentes primaires. La liaison aux récepteurs de l'acide gamma-aminobutyrique A entraîne une affinité accrue du récepteur pour l'acide aminé, un flux accru d'ions chlorure à travers la membrane terminale et une augmentation de la quantité d'inhibition présynaptique. L'activation des récepteurs de l'acide gamma-aminobutyrique B retarde l'afflux d'ions calcium dans les terminaisons, réduisant ainsi la libération évoquée d'acides aminés excitateurs et éventuellement d'autres neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le SL 76002 est similaire à d'autres agonistes des récepteurs de l'acide gamma-aminobutyrique tels que le muscimol et le THIP. Il possède des propriétés uniques qui le distinguent de ces composés :
Composés similaires
- Muscimol
- THIP (4,5,6,7-tétrahydroisoxazolo[5,4-c]pyridin-3-ol)
- SL 75102
- Gabamide
- Acide gamma-aminobutyrique (GABA)
Méthodes De Préparation
La synthèse du SL 76002 implique la réaction de l'acide p-chlorobenzoïque avec le chlorure de thionyle pour produire du chlorure de p-chlorobenzoyle. Cet intermédiaire est ensuite estérifié avec le 4-fluorophénol pour donner le 4-fluorophényl-4-chlorobenzoate . Les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public, mais la synthèse implique généralement des techniques de synthèse organique standard et des étapes de purification.
Propriétés
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALRBWGSVJPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878140 | |
| Record name | Progabide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters. | |
| Record name | Progabide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62666-20-0, 104880-78-6 | |
| Record name | Progabide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Progabide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Progabide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Progabide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGABIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROGABIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
| Record name | Progabide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


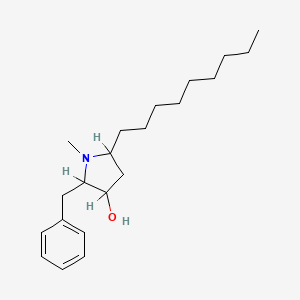
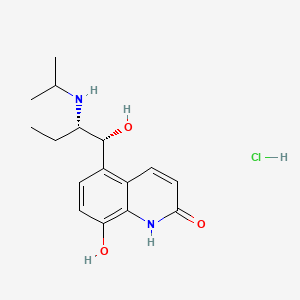
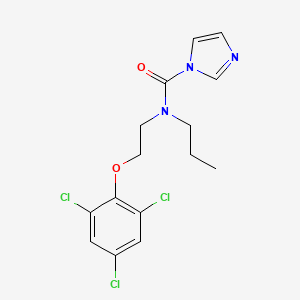

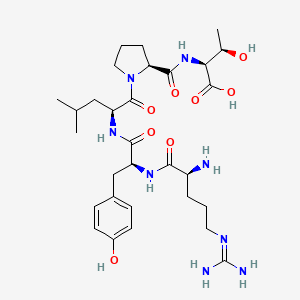

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
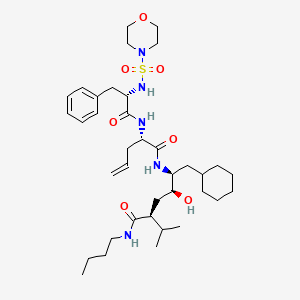
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
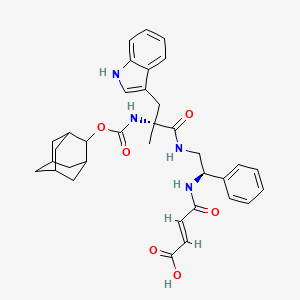
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
